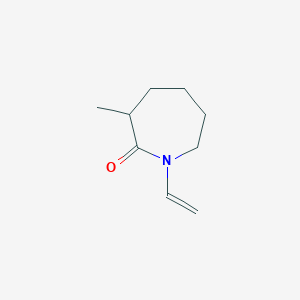
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both hydroxymethyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde and carbon dioxide under basic conditions to form the benzothiazole ring system. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1,3-benzothiazole-6-carboxylic acid.
Reduction: Formation of 2-(Hydroxymethyl)-1,3-benzothiazole-6-methanol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the hydroxymethyl and carboxylic acid groups, making it less versatile for chemical modifications.
2-Mercaptobenzothiazole: Contains a thiol group instead of a hydroxymethyl group, leading to different reactivity and applications.
6-Carboxybenzothiazole:
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
351465-01-5 |
|---|---|
Molekularformel |
C9H7NO3S |
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c11-4-8-10-6-2-1-5(9(12)13)3-7(6)14-8/h1-3,11H,4H2,(H,12,13) |
InChI-Schlüssel |
DPGFYJOGSITFDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)



![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)








![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
